Product packaging for fmoc-3-amb-oh(Cat. No.:CAS No. 155369-11-2)

fmoc-3-amb-oh

Cat. No.: B116360
CAS No.: 155369-11-2
M. Wt: 373.4 g/mol
InChI Key: ANHGQHVOYUYGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Versatile Chemical Building Block for Complex Architectures

Fmoc-3-aminomethylbenzoic acid is recognized as a versatile chemical building block, a classification that underscores its utility in constructing intricate and functionally diverse molecules. clearsynth.comchemimpex.comcymitquimica.com Its rigid benzoic acid core provides a defined spatial orientation for attached substituents, making it an ideal scaffold for creating peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved stability or bioavailability. researchgate.net

The compound's structure is particularly advantageous for applications in combinatorial chemistry and the synthesis of molecular libraries. researchgate.net Researchers have utilized Fmoc-3-aminomethylbenzoic acid in the solid-phase synthesis of complex branched pseudopeptides. researchgate.net Furthermore, its incorporation into macrocyclic structures has been explored in drug development research. unive.it Macrocycles, which are large ring-like molecules, are of interest in pharmaceutical development for their potential to bind to challenging biological targets. unive.it The defined geometry and synthetic accessibility of Fmoc-3-aminomethylbenzoic acid make it a valuable component for generating diverse libraries of such complex molecules. unive.it

Fundamental Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Selective Amine Functionalization

The fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for amines, and its presence is central to the utility of Fmoc-3-aminomethylbenzoic acid in controlled chemical synthesis. ontosight.aiyoutube.com In multi-step syntheses, particularly solid-phase peptide synthesis (SPPS), it is crucial to prevent the highly reactive amino group from undergoing unwanted side reactions. The Fmoc group serves this purpose by "blocking" the amine, rendering it unreactive while other chemical transformations are carried out on different parts of the molecule. youtube.com

A key feature of the Fmoc group is its lability under basic conditions. wikipedia.org It is stable in acidic environments but can be readily and selectively removed by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgtotal-synthesis.comlookchem.com This orthogonality is critical in SPPS, as it allows for the deprotection of the N-terminal amine without disturbing acid-sensitive linkers that attach the growing peptide chain to the solid support resin. wikipedia.org

The process of Fmoc removal generates a dibenzofulvene byproduct, which has a strong ultraviolet (UV) absorbance. youtube.comwikipedia.org This property can be exploited to monitor the progress of the deprotection reaction in real-time, which is a significant advantage for automated peptide synthesis. youtube.com The combination of mild cleavage conditions, stability to acid, and ease of monitoring makes the Fmoc group a preferred choice for the precise, stepwise assembly of peptide chains and other complex organic molecules. youtube.comtotal-synthesis.com

Conceptual Framework for its Application in Contemporary Chemical Disciplines

The unique structural attributes of Fmoc-3-aminomethylbenzoic acid position it as a valuable tool across several modern chemical disciplines. Its application framework is built upon its function as a non-natural amino acid derivative that can be seamlessly integrated into established synthetic protocols, such as SPPS, to create novel molecules with tailored properties. chemimpex.comlookchem.com

Key Application Areas:

Peptide Synthesis and Drug Development: The compound serves as a building block in the synthesis of peptide-based drugs. chemimpex.com By incorporating this rigid linker, chemists can design peptides with enhanced structural stability and potentially improved bioavailability, which are crucial attributes for therapeutic agents. chemimpex.com It is also used to create peptidomimetics and pseudopeptides, which are important classes of molecules in pharmaceutical research. researchgate.net

Proteomics Research: As a specialized amino acid, it finds use in proteomics, the large-scale study of proteins. ottokemi.com It can be incorporated into synthetic peptides used as standards or probes in proteomic experiments.

Materials Science and Combinatorial Chemistry: The molecule acts as a scaffold for creating libraries of compounds for high-throughput screening. researchgate.net Its defined structure allows for the systematic variation of appended chemical groups, facilitating the discovery of molecules with desired binding properties for biological targets or specific material characteristics. researchgate.net Its use in the synthesis of diverse macrocycle libraries for screening against new targets is a prime example of its application in this area. unive.it

Pharmaceutical Intermediates: Beyond direct incorporation into final products, Fmoc-3-aminomethylbenzoic acid is also utilized as an intermediate in the multi-step synthesis of various bioactive compounds and pharmaceuticals. chemimpex.comchemdad.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19NO4 B116360 fmoc-3-amb-oh CAS No. 155369-11-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155369-11-2

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

3-(aminomethyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)benzoic acid

InChI

InChI=1S/C23H19NO4/c24-12-14-6-5-11-19(22(25)26)21(14)23(27)28-13-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-11,20H,12-13,24H2,(H,25,26)

InChI Key

ANHGQHVOYUYGOI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C(C=CC=C4C(=O)O)CN

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Fmoc 3 Aminomethylbenzoic Acid and Its Derivatives

Strategies for the Preparation of Fmoc-3-Aminomethylbenzoic Acid Precursors

The synthesis of Fmoc-3-Amb-OH begins with the preparation of its precursor, 3-aminomethylbenzoic acid. Various synthetic routes have been established, often starting from readily available benzoic acid or toluene (B28343) derivatives. A crucial step following the synthesis of the precursor is the selective protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, which is vital for its application in stepwise solid-phase synthesis.

Common methods for the preparation of 3-aminomethylbenzoic acid include the reduction of a corresponding nitro derivative or the hydrolysis and reduction of a nitrile. For instance, a common pathway involves the nitration of toluene, followed by oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group to an amine. Another approach starts with p-cyanobenzylchloride, which undergoes hydrolysis to form an intermediate, p-chloromethylbenzoic acid, followed by an ammonization reaction catalyzed by urotropine to yield aminomethylbenzoic acid. google.com The final protection step is typically achieved by reacting 3-aminomethylbenzoic acid with an Fmoc-donating reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Table 1: Selected Synthesis Methods for Aminomethylbenzoic Acid Precursors
Starting MaterialKey Intermediates/ReagentsFinal ProductReference
p-NitrotolueneKMnO₄ (oxidation), Fe/HCl (reduction)p-Aminomethylbenzoic acid google.com
p-CyanobenzylchlorideAcid (hydrolysis), Urotropine/Ammonia (amination)p-Aminomethylbenzoic acid google.com
3-Nitryl-2-methyl benzoic acidLiquid phase catalytic hydrogenation3-Amino-2-methyl benzoic acid
m-XyleneChlorination, Catalytic Oxidation, Ammoniation3-Methyl-2-aminobenzoic acid google.com
α-Phthalimido-o-toluic acidHydrazine (B178648) (deprotection)2-(Aminomethyl)benzoic acid

Direct Synthesis Approaches Utilizing Organometallic Chemistry

While methods like nitro-group reduction are common, direct synthesis approaches employing organometallic chemistry for preparing aminomethylbenzoic acid precursors are less frequently documented in mainstream literature. Research in related areas has shown the use of organometallic reagents for functionalizing benzoic acid derivatives. For example, metal-catalyzed cross-coupling reactions could theoretically be employed to introduce the aminomethyl group, although this is not a standard industrial route for this specific compound. More commonly, organometallic complexes are synthesized from aminomethylbenzoic acid derivatives to study their properties or for catalytic applications, rather than for the synthesis of the precursor itself.

Exploration of Related Fmoc-Protected Amino Acid Building Blocks

The utility of the aminomethylbenzoic acid scaffold has led to the exploration of its isomers and other related derivatives as building blocks for combinatorial chemistry and peptidomimetic design. The positional isomers—Fmoc-2-aminomethylbenzoic acid (Fmoc-2-Amb-OH) and Fmoc-4-aminomethylbenzoic acid (Fmoc-4-Amb-OH)—are also used to introduce varying degrees of structural rigidity and orientation in synthetic peptides.

A notable related building block is 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which contains three distinct functional groups. This complex scaffold can be selectively protected, for instance, to yield Fmoc-AmAbz(Boc)-OH, allowing for the creation of branched peptide structures. researchgate.net Another class of related compounds includes 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which are used to prepare pre-loaded resins for the synthesis of C-terminally modified peptides.

Table 2: Comparison of Related Fmoc-Protected Building Blocks
Compound NameIsomer PositionKey Structural FeatureCommon ApplicationReference
This compoundmetaProvides a distinct kink or turn in a peptide backbone.Peptidomimetics, molecular scaffolds.
Fmoc-2-Amb-OHorthoInduces a sharp turn due to steric hindrance.Constrained peptides, library synthesis.
Fmoc-4-Amb-OHparaActs as a rigid, linear spacer.Extending peptide length, linkers. thno.org
Fmoc-AmAbz(Boc)-OH3,4-disubstitutedOffers multiple points for chemical diversification.Branched peptides, combinatorial libraries. researchgate.net

Integration of Fmoc-3-Aminomethylbenzoic Acid into Complex Molecular Architectures via Solid-Phase Synthesis (SPPS)

This compound is a valuable building block in N-Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for preparing synthetic peptides. nih.gov Its incorporation into a peptide sequence allows for the introduction of a rigid, aromatic spacer that can enforce specific secondary structures or act as a scaffold for further functionalization. The use of such unnatural amino acids is a key strategy in the development of peptidomimetics—molecules that mimic the structure of natural peptides but often possess enhanced properties like improved stability against enzymatic degradation. psu.edu

Application of Standard N-Fmoc-Based SPPS Protocols for Chain Elongation

The integration of this compound into a growing peptide chain follows the standard, cyclical protocol of Fmoc-SPPS. The synthesis occurs on a solid support (resin) and involves the following key steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). The release of the fluorene (B118485) group, which has strong UV absorbance, allows for real-time monitoring of the reaction's completion. semanticscholar.org

Activation: The carboxylic acid group of the incoming this compound is activated to facilitate amide bond formation. This is achieved using a variety of coupling reagents.

Coupling: The activated this compound is added to the resin, where it couples with the newly exposed N-terminal amine of the growing chain.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

This cycle is repeated for each subsequent amino acid until the desired sequence is assembled.

Advanced Coupling Reagents and Reaction Conditions in Fmoc-SPPS

To maximize efficiency and minimize side reactions, particularly racemization, a host of advanced coupling reagents and additives have been developed for Fmoc-SPPS. These reagents convert the carboxylic acid of the incoming Fmoc-amino acid into a more reactive species. Common classes of these reagents include carbodiimides, phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). google.com The choice of reagent can be critical, especially when dealing with sterically hindered couplings or amino acids prone to racemization. For example, the use of PyBrOP has been shown to be effective for difficult couplings involving secondary amines. nih.gov

Carbodiimides are a foundational class of coupling reagents in peptide synthesis. N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are two of the most common examples. researchgate.net DIC is often preferred as its urea (B33335) byproduct is soluble in common washing solvents, simplifying purification. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is another popular choice due to its water-solubility, which allows for easy removal after the reaction. nih.gov

To enhance reaction rates and suppress racemization, carbodiimides are almost always used in conjunction with an additive. Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma Pure). nih.gov The carbodiimide (B86325) reacts with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which is then rapidly converted by the additive into a less reactive but more stable active ester. This active ester then proceeds to acylate the N-terminal amine of the peptide chain in a clean and efficient manner. Studies have shown that acidic coupling conditions, such as those provided by DIC/HOBt, are effective at preserving the stereochemistry of sensitive amino acids. nih.govsemanticscholar.org The combination of DIC with additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a widely used and reliable method for incorporating building blocks like this compound in SPPS. thno.orgnih.gov

Table 3: Common Coupling Reagents and Additives in Fmoc-SPPS
Reagent ClassExample(s)Mechanism of ActionCommon Use CaseReference
CarbodiimidesDIC, EDCI, DCCForm O-acylisourea intermediate, used with additives.General purpose, cost-effective couplings. researchgate.netgoogle.comnih.gov
AdditivesHOBt, HOAt, OxymaForm active esters, suppress racemization.Used in combination with carbodiimides. thno.orgnih.govnih.gov
Aminium/Uronium SaltsHBTU, HATU, HCTURapidly form active esters in situ.Standard and difficult couplings.
Phosphonium SaltsPyBOP, PyBrOPForm active esters or acylphosphonium intermediates.Hindered couplings, secondary amines. google.comnih.gov
Uronium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP, PyAOP)

The formation of the amide bond is a critical step in peptide synthesis. Uronium and phosphonium salt-based coupling reagents are widely employed for the activation of the carboxylic acid moiety of Fmoc-amino acids, including Fmoc-3-aminomethylbenzoic acid, to facilitate this reaction. bachem.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species, promoting efficient coupling to the free amine of the growing peptide chain attached to a solid support. sigmaaldrich.com

Commonly used reagents in this class include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate (B81430) counterpart, TBTU , are popular choices for routine peptide synthesis due to their efficiency and the water-solubility of their byproducts. bachem.comsigmaaldrich.com They activate the carboxylic acid to form an OBt ester. sigmaaldrich.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more reactive coupling agent compared to HBTU. sigmaaldrich.comacs.org It generates a highly reactive OAt ester, which is particularly useful for sterically hindered couplings. sigmaaldrich.com The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, enhancing the coupling reaction. sigmaaldrich.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that also forms an OBt active ester. sigmaaldrich.comacs.org It is considered a clean and excellent reagent for routine synthesis and is particularly useful for in situ activation as it does not cause guanidinylation side reactions. sigmaaldrich.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the phosphonium salt analogue of HATU, generating the more reactive OAt active ester. sigmaaldrich.com It is highly efficient for difficult couplings, fragment condensation, and peptide cyclization. sigmaaldrich.com

The choice of coupling reagent often depends on the specific amino acids being coupled and the complexity of the peptide sequence. For challenging couplings, such as those involving sterically hindered amino acids or N-methylated residues, more potent reagents like HATU or PyAOP are often preferred. sigmaaldrich.comacs.orgchempep.com The use of a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required when using these activating agents. bachem.com

Table 1: Comparison of Common Uronium and Phosphonium Coupling Reagents

Reagent Activating Group Key Features Primary Applications
HBTU/TBTU OBt Widely used, cost-effective, good for routine synthesis. bachem.comsigmaaldrich.com Standard solid-phase and solution-phase peptide synthesis. bachem.com
HATU OAt Highly reactive, efficient for difficult couplings. sigmaaldrich.comacs.org Sterically hindered couplings, N-methyl amino acids. sigmaaldrich.comchempep.com
PyBOP OBt Clean reaction profile, avoids guanidinylation. sigmaaldrich.com Routine synthesis, fragment condensation, cyclization. sigmaaldrich.com
PyAOP OAt Highly reactive, similar advantages to PyBOP but more potent. sigmaaldrich.com Hindered couplings, fragment condensation, peptide cyclization. sigmaaldrich.com
In Situ Generation of Activated Fmoc-Amino Acid Species for Challenging Couplings

For particularly difficult coupling reactions, the in situ generation of highly reactive acylating species can be a powerful strategy. This approach avoids the isolation of potentially unstable activated intermediates. One such method involves the use of bis-(trichloromethyl)carbonate (BTC), also known as triphosgene, to generate Fmoc-amino acid chlorides in situ. researchgate.netnih.gov

This method has proven effective for coupling Fmoc-protected amino acids to unreactive amines, such as those on N-alkylated residues. researchgate.netresearchgate.net The procedure generally involves the reaction of the Fmoc-amino acid with BTC in an inert solvent, followed by the addition of the resin-bound amine. nih.govresearchgate.net Studies have shown that this technique can lead to quantitative coupling with minimal racemization for a wide range of proteinogenic amino acids. nih.govresearchgate.net

Another strategy focuses on performing couplings in aqueous media, which is relevant for the synthesis of DNA-encoded chemical libraries. acs.org In this context, in situ activation of Fmoc-amino acids in buffered aqueous solutions has been successful. acs.org The ionization of the α-carboxyl group at a suitable pH enhances solubility, and coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can then be used to mediate the amide bond formation. acs.org

Orthogonal Protecting Group Strategies for Multifunctional Peptides

The synthesis of complex, multifunctional peptides relies heavily on the concept of orthogonal protecting groups. iris-biotech.debiosynth.com Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others using distinct chemical conditions. iris-biotech.de The most widely used orthogonal strategy in SPPS is the Fmoc/tBu (tert-butyl) combination. iris-biotech.deiris-biotech.de

In this strategy:

The Fmoc group protects the α-amino group of the amino acid building blocks. It is temporary and is removed after each coupling step using a base, typically a solution of piperidine in DMF. iris-biotech.deiris-biotech.de

Side-chain protecting groups , such as the tert-butyl (tBu) group, are considered permanent during the chain elongation process. iris-biotech.de They are stable to the basic conditions used for Fmoc deprotection but are labile to strong acids. iris-biotech.deiris-biotech.de These groups are typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, often containing trifluoroacetic acid (TFA). iris-biotech.decblpatras.gr

This orthogonality allows for the stepwise construction of the peptide backbone without unintended reactions at the side chains. iris-biotech.debiosynth.com

Selective Deprotection Mechanisms for Fmoc (Base-Lability) and Side-Chain Protecting Groups (e.g., Acid-Lability, Hydrazine-Lability)

The selective removal of protecting groups is the cornerstone of orthogonal peptide synthesis. iris-biotech.de

Fmoc Deprotection (Base-Lability): The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, most commonly 20% piperidine in an organic solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.gov The cleavage products, dibenzofulvene and its piperidine adduct, are washed away before the next coupling step. nih.gov

Side-Chain Protecting Group Deprotection (Acid-Lability): Many common side-chain protecting groups, such as tert-butyl (tBu) for hydroxyl and carboxyl groups, and Boc (tert-butyloxycarbonyl) for amino and indole (B1671886) groups, are removed by acidolysis. cblpatras.grthermofisher.com The final cleavage step in Fmoc-SPPS typically employs a high concentration of trifluoroacetic acid (TFA), often in the presence of scavengers to trap the reactive carbocations generated during deprotection. thermofisher.com

Hydrazine-Lability: For even greater versatility, protecting groups that are labile to different conditions can be introduced. For example, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are stable to both piperidine and TFA but can be selectively removed with a dilute solution of hydrazine (e.g., 2% hydrazine in DMF). sigmaaldrich.com This allows for site-specific modification of a peptide side chain while it is still attached to the resin. sigmaaldrich.com Other hydrazine-labile groups include the Dmab ester, which can be used to protect carboxyl side chains. sigmaaldrich.com

Other Deprotection Mechanisms: Other orthogonal protecting groups include the Alloc (allyloxycarbonyl) group, which is removed by palladium(0)-catalyzed allyl transfer, and highly acid-sensitive groups like trityl (Trt) and 2-chlorotrityl (2-ClTrt), which can be cleaved with very dilute acid (e.g., 1% TFA in DCM) while leaving tBu-based groups intact. sigmaaldrich.com

On-Resin Chemical Transformations and Cyclization Strategies

Performing chemical modifications on the peptide while it is still attached to the solid support is a powerful technique in peptide chemistry. This approach simplifies purification, as excess reagents and byproducts can be easily washed away.

Reduction of Aromatic Nitro Moieties

The reduction of an aromatic nitro group to an amine is a common transformation that can be performed on a resin-bound peptide. This is particularly relevant for "safety-catch" linker strategies, where the linker's reactivity is "activated" by a chemical transformation at the end of the synthesis. mdpi.com

For example, a linker containing a p-nitrobenzyl group can be stable to the conditions of Boc-based SPPS. mdpi.com After peptide assembly, the nitro group can be reduced to an amine, which then facilitates the cleavage of the peptide from the resin under specific conditions. mdpi.com A common reagent used for the on-resin reduction of aromatic nitro groups is tin(II) chloride (SnCl₂), often in the presence of an acid in a solvent like DMF or dioxane. mdpi.comnih.gov This method has been successfully used to reduce nitro groups on linkers derived from aminonitrobenzoic acid, enabling further on-resin manipulations or cleavage. nih.govrsc.org

This on-resin reduction is a key step in various synthetic strategies, including the preparation of C-terminally modified peptides and the synthesis of cyclic peptides. nih.govresearchgate.net

Formation of Disulfide Bridges

The incorporation of this compound into peptide sequences that are subsequently cyclized via disulfide bond formation is a powerful strategy for creating structurally constrained peptidomimetics. This approach combines the rigidity of the aminobenzoic acid moiety with the covalent linkage of a disulfide bridge, which can stabilize secondary structures and enhance biological activity and stability. amazonaws.comdtic.mil

The general synthetic process involves the assembly of a linear peptide chain, typically using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. amazonaws.com This chain includes the this compound unit and at least two cysteine (Cys) residues with orthogonally protected side chains. A common protecting group for cysteine in this context is Monomethoxytrityl (Mmt), which can be selectively removed using a dilute solution of trifluoroacetic acid (TFA) without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups. amazonaws.com

Once the linear precursor is assembled, the orthogonal cysteine protecting groups are removed. The subsequent oxidation of the free thiol groups to form the intramolecular disulfide bond can be achieved either on the solid support or in solution after cleavage from the resin. epfl.ch A variety of oxidizing agents can be employed for this purpose.

Table 1: Common Oxidizing Agents for Disulfide Bond Formation

Oxidizing AgentTypical ConditionsReference
N-chlorosuccinimide (NCS)25 mM solution in DMF, on-resin amazonaws.com
Hydrogen Peroxide (H₂O₂)In a water/DMF solvent system, post-cleavage researchgate.net
Iodine (I₂)In solution epfl.ch
DMSOIn solution epfl.ch
trans-[Pt(en)₂Cl₂]Cl₂pH 4-7 in aqueous solution, post-cleavage researchgate.net

For example, in the synthesis of a lipidated peptidomimetic, the linear peptide sequence containing 4-(Fmoc-aminomethyl)benzoic acid and cysteine residues was assembled on a resin. After cleavage, the disulfide bond was formed in solution by treating the crude peptide with N-chlorosuccinimide. epfl.ch Similarly, the synthesis of the peptide hormone oxytocin (B344502) and other complex cyclic peptides has been achieved using microwave-enhanced SPPS, followed by on-resin Mmt deprotection and oxidation with NCS to form the disulfide bridge efficiently. amazonaws.com

Macrocyclization via Lactam Rings and Other Ring-Closing Reactions

Fmoc-3-aminomethylbenzoic acid is frequently used as a linker or scaffold component in the synthesis of macrocycles, where the ring is closed via an amide (lactam) bond or other covalent linkages. dtic.mil The benzoic acid moiety helps to enforce specific conformations, such as β-turns, which can be crucial for biological activity. dtic.mil

Lactam Ring Formation: Macrolactamization is a common strategy and can be performed either in solution or on a solid support. acs.orggoogle.com The typical approach involves the synthesis of a linear precursor containing the this compound unit. One end of the precursor has a free amine, and the other has a free carboxylic acid. In solution-phase cyclization, the reaction is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. thieme-connect.de

A notable example is the synthesis of a cyclic trimer of an aminomethylbenzoate derivative. bris.ac.uk The linear trimer was first assembled on a solid support using standard Fmoc-SPPS. After extension, the nitro groups on the aryl rings were reduced to amines. The fully functionalized linear trimer was then cleaved from the resin and subjected to macrocyclization conditions in solution (DMF), using a coupling reagent to form the amide bonds that close the 18-membered ring.

Other Ring-Closing Reactions: Beyond macrolactamization, other ring-closing reactions are employed to create diverse macrocyclic structures containing this compound or its derivatives.

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction is used to create cyclic peptides and peptidomimetics. researchgate.netnih.gov The linear precursor is synthesized to include two terminal alkene-bearing residues. The cyclization is then catalyzed by a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. nih.gov While direct examples featuring this compound are specific to proprietary research, the methodology is broadly applicable for cyclizing peptides that incorporate it as a linker. researchgate.netnih.gov

Side-Chain to Side-Chain Cyclization: Peptides can be cyclized by forming a bond between the side chains of two amino acid residues. google.com For instance, an amide bond can be formed between the side chains of a lysine (B10760008) and an aspartic or glutamic acid residue. This compound can be incorporated into the backbone of such peptides to act as a conformational constraint. dtic.mil

Table 2: Key Ring-Closing Reactions for Macrocyclization

Reaction TypeKey Reagents/CatalystsBond FormedReference
MacrolactamizationCoupling reagents (e.g., PyBrOP, HBTU, HATU)Amide (Lactam) acs.org
Ring-Closing Metathesis (RCM)Grubbs or Hoveyda-Grubbs CatalystsAlkene (C=C) researchgate.netnih.gov
Thiol-ene "Click" ReactionPhotoinitiator, UV lightThioether
Side-Chain CyclizationCoupling reagents (e.g., BOP, PyBOP)Amide, Ester google.com

The choice of cyclization strategy depends on the desired final structure, the chemical functionalities present in the linear precursor, and the required stability of the resulting macrocyclic ring.

Solution-Phase Synthesis Techniques for Fmoc-3-Aminomethylbenzoic Acid Conjugates

While solid-phase synthesis is dominant for peptide assembly, solution-phase techniques are crucial for conjugating Fmoc-3-aminomethylbenzoic acid to complex molecules, pre-formed scaffolds, or for scaling up production. thno.org In this approach, the coupling reactions are performed with all reactants dissolved in an appropriate solvent.

A key challenge in solution-phase synthesis is the purification of the product from unreacted starting materials, reagents, and byproducts. This is typically achieved through extraction, precipitation, and chromatography.

A common application is the derivatization of existing peptides or complex scaffolds. For instance, a deprotected cyclic pentapeptide was reacted in solution with 4-(Fmoc-aminomethyl)benzoic acid. thno.org The coupling was achieved using a combination of coupling reagents in DMF. thno.org Similarly, Fmoc-amino acids have been successfully conjugated to oligonucleotides in a buffered aqueous solution, demonstrating the versatility of these coupling methods. rsc.org

The selection of coupling reagents is critical for achieving high yields and minimizing side reactions, such as racemization. A variety of reagents are available, each with specific activation mechanisms and applications.

Table 3: Common Coupling Reagents for Solution-Phase Synthesis

Coupling Reagent SystemFull NameTypical Solvent(s)Key FeaturesReference(s)
EDC / HOAt / NMM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxy-7-azabenzotriazole / N-MethylmorpholineDMSOEfficient activation, suppressed racemization. rsc.org
DIC / HOAt / DIPEA N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole / N,N'-DiisopropylethylamineDMFUsed for coupling to complex peptide scaffolds. thno.org
HBTU / HOBt / DIPEA O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / 1-Hydroxybenzotriazole / N,N'-DiisopropylethylamineDMFCommon and effective for standard peptide couplings. nih.gov
DMT/NMM/TosO⁻ 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium p-toluenosulphonateDMF"Superactive ester" concept, suitable for hindered amino acids. researchgate.net
DMT-MM 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideDMSO / WaterWater-soluble carbodiimide, useful for aqueous-based conjugations. rsc.org

The general procedure involves pre-activating the carboxylic acid of this compound with the coupling reagent system before adding the amine-containing molecule. The reaction progress is monitored by techniques like HPLC or TLC, and upon completion, the product is isolated and purified. For example, to conjugate various Fmoc-amino acids to an amino-oligonucleotide, the Fmoc-amino acid was pre-activated with DMT-MM in a DMSO/water mixture before being added to the oligonucleotide in a buffered solution. rsc.org This highlights the adaptability of solution-phase methods for creating complex bioconjugates.

Applications in Advanced Chemical Synthesis and Combinatorial Chemistry

Design and Construction of Peptide-Based Molecular Scaffolds and Platforms

The rigid, yet functionalizable, nature of the benzoic acid core of Fmoc-3-Amb-OH allows for its incorporation into peptide chains to introduce specific conformational constraints or to serve as a branching point for the creation of more complex structures.

This compound is readily amenable to standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc group provides temporary protection of the amino functionality, which can be selectively removed under mild basic conditions to allow for the stepwise elongation of a peptide chain. The carboxylic acid group can be activated and coupled to a resin-bound amino acid or peptide. This compatibility with established SPPS methodologies facilitates its seamless integration into automated synthesis platforms for the generation of diverse peptide sequences. For instance, commercially available Fmoc-3-aminomethyl benzoic acid can be coupled using standard synthesis methods. google.com Following the removal of the Fmoc protecting group, a desired carboxylic acid can be attached to the newly exposed amino group. google.com This straightforward incorporation allows for the introduction of an aromatic spacer within a peptide backbone, influencing its secondary structure and receptor binding properties.

Feature Description
Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)
Scaffold 3-Aminomethyl-benzoic acid
Key Advantage in SPPS Compatibility with standard deprotection and coupling chemistries, enabling the introduction of a rigid aromatic spacer.

The bifunctional nature of the 3-aminomethyl-benzoic acid core is particularly advantageous for the synthesis of non-linear peptide architectures. After incorporation into a peptide chain via its carboxylic acid, the protected aminomethyl group can be deprotected and utilized as an attachment point for another peptide chain, leading to the formation of branched peptides. Furthermore, this side-chain amino group can be used for on-resin cyclization by forming a peptide or amide bond with the N-terminus of the same peptide chain, yielding macrocyclic structures. These constrained topologies are of significant interest in molecular recognition studies as they often exhibit higher binding affinities and specificities compared to their linear counterparts.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation. The incorporation of non-natural building blocks like this compound into a peptide sequence results in a peptidomimetic. google.com The aromatic ring and the non-standard amino acid structure of the 3-aminomethyl-benzoic acid moiety can disrupt the recognition sites for proteases, thereby increasing the proteolytic stability of the resulting molecule. This enhanced stability, coupled with the potential for improved membrane permeability, can lead to better bioavailability of the peptidomimetic drug candidate.

Development of Combinatorial Libraries and High-Throughput Synthesis

The generation of large, diverse collections of compounds, known as combinatorial libraries, is a cornerstone of modern drug discovery. This compound serves as a valuable scaffold or building block in the high-throughput synthesis of such libraries.

Positional Scanning Synthetic Combinatorial Libraries (PS-SCLs) are a powerful tool for identifying the optimal amino acid residues at each position of a peptide that contribute to its biological activity. In this approach, a series of sub-libraries are synthesized, where each sub-library has a defined amino acid at a specific position, while all other positions are occupied by a mixture of amino acids. The use of this compound as a scaffold can introduce a rigid and defined structural element into the library members, allowing for a more focused exploration of the chemical space around this core structure.

The "split-mix" (or "split-and-pool") synthesis strategy is a highly efficient method for generating vast combinatorial libraries. In this process, a solid support resin is divided into multiple portions, each of which is coupled with a different building block (e.g., an Fmoc-protected amino acid). The resin portions are then pooled, mixed thoroughly, and re-divided for the next coupling cycle. The compatibility of this compound with solid-phase synthesis makes it an ideal building block for inclusion in split-mix synthesis protocols. Its incorporation can introduce structural diversity and rigidity into the library members, expanding the range of molecular shapes and functionalities that can be screened for biological activity.

Enabling the Synthesis of Post-Translational Modified Peptides

Post-translational modifications (PTMs) are critical for regulating the function of most proteins in eukaryotic cells. thermofisher.com The synthesis of peptides containing specific PTMs is essential for studying their effects on protein structure and function. Fmoc-based SPPS is the preferred method for creating such modified peptides because its mild reaction conditions are compatible with the sensitive functional groups often introduced by PTMs, such as phosphates and glycosidic linkages. nih.govsemanticscholar.org While this compound is not itself a modified amino acid, it can be readily incorporated into sequences containing PTMs, serving as a unique structural probe to further investigate the modified peptide's properties.

Protein phosphorylation, occurring on serine, threonine, and tyrosine residues, is a key regulatory mechanism in cellular signaling. thermofisher.com The chemical synthesis of site-specifically phosphorylated peptides is achieved by incorporating pre-formed phosphoserine, phosphothreonine, or phosphotyrosine building blocks during Fmoc-SPPS. nih.govoregonstate.edu The most popular derivative for this purpose is Fmoc-Tyr(PO(OBzl)OH)-OH, where the benzyl (B1604629) group protects the phosphate (B84403) moiety during synthesis. sigmaaldrich.com In the design of a synthetic phosphopeptide, this compound can be placed at various positions within the sequence to assess how structural changes at sites distal to the phosphorylation affect the peptide's biological recognition and activity.

Glycosylation plays a pivotal role in biological processes ranging from cell adhesion to immune responses. nih.gov The synthesis of glycopeptides via the building block approach involves the incorporation of Fmoc-amino acids to which a carbohydrate moiety is already attached. nih.govrsc.org An example of such a building block is Fmoc-Asn(Ac₃AcNH-β-Glc)-OH, which allows for the introduction of an N-linked N-acetylglucosamine. sigmaaldrich.com These complex building blocks are compatible with standard Fmoc-SPPS protocols. sigmaaldrich.com Within this context, this compound can be used as a non-glycosylated residue to create sophisticated glycopeptide mimetics, enabling detailed studies on how both glycosylation and backbone conformation contribute to biological function.

Modification TypeExample Fmoc-Protected Building Block
Phosphorylation Fmoc-Tyr(PO(OBzl)OH)-OH
Glycosylation Fmoc-Asn(Ac₃AcNH-β-Glc)-OH
Methylation Fmoc-Arg(Me,Pbf)-OH

C-Terminal Functionalization Strategies in Peptide Chemistry

Modifying the C-terminus of a peptide is a powerful strategy for creating probes, conjugates, and large proteins. nih.gov The development of linkers and resins compatible with Fmoc chemistry is essential for these applications. The aminobenzoic acid scaffold, the core of this compound, is a key structural element in the design of linkers for C-terminal functionalization.

Peptidyl thioesters are critical intermediates for the synthesis of large proteins via Native Chemical Ligation (NCL). nih.govysu.am However, producing them using Fmoc-SPPS is challenging because the thioester linkage is often unstable to the basic conditions (piperidine) used for Fmoc group removal. nih.govnih.gov To overcome this, "safety-catch" linkers have been developed that are stable to the synthesis conditions but can be activated post-synthesis for conversion to a thioester. nih.gov

Linkers based on diaminobenzoic acid (Dbz) are effective for this purpose. nih.gov A related linker, Fmoc-MeDbz-OH, is used to generate a C-terminal benzimidazolinone, which can then be converted to a thioester. iris-biotech.de The underlying aromatic amine chemistry is central to the function of these linkers. The aminobenzoic acid structure of this compound is directly relevant to these strategies, highlighting the utility of this class of compounds in developing novel methods for the C-terminal functionalization of peptides.

Utilization of Safety-Catch Resins (e.g., Diaminobenzoate Resin) for Diverse C-Terminal Modifications

In advanced chemical synthesis, particularly in the construction of peptide-based molecules and libraries, achieving C-terminal diversity is a significant challenge. Standard solid-phase peptide synthesis (SPPS) proceeds from the C-terminus to the N-terminus, making modifications at the carboxy-terminal end inherently complex. nih.gov The safety-catch linker strategy offers a robust solution to this problem. nih.gov These linkers are designed to be stable throughout the entire synthesis process, including the repeated cycles of Nα-Fmoc group deprotection, but can be "activated" by a specific chemical transformation at the end of the synthesis to allow for cleavage. nih.govmdpi.com This activation step renders the linker susceptible to cleavage under conditions that it previously resisted, enabling the release of the final compound with various C-terminal modifications. nih.gov

One prominent example of this strategy is the use of linkers based on 3,4-diaminobenzoic acid (Dbz), an ortho-di-aniline system. researchgate.netnih.gov The Dbz linker is stable under the basic conditions of Fmoc removal and the acidic conditions used for side-chain deprotection. nih.gov After the desired peptide or small molecule sequence, potentially incorporating building blocks like Fmoc-3-aminomethyl-benzoic acid (this compound), has been assembled, the linker is chemically activated. chemimpex.com

A developed method for activation involves the on-resin transformation of the 3,4-diaminobenzoate (B8644857) moiety into a highly reactive benzotriazole (B28993) (Bt) entity using a reagent such as isoamyl nitrite (B80452). nih.govresearchgate.net This activated resin-bound benzotriazole is an excellent leaving group and can be efficiently displaced by a wide array of nucleophiles. researchgate.netnih.gov This simultaneous cleavage and modification step allows for the generation of a library of compounds from a single resin-bound precursor, differing only in their C-terminal functionality. The versatility of this method allows for the use of nucleophiles such as water to produce C-terminal carboxylic acids, alcohols to yield esters, and various primary or secondary amines to generate amides. nih.govresearchgate.net

The preparation of the synthesis-ready resin can be streamlined by pre-coupling the first Fmoc-protected amino acid to the diaminobenzoic acid linker before its attachment to the solid support. acs.org Research has demonstrated a one-step method for synthesizing various 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid conjugates, which can then be loaded onto the resin. acs.org This approach facilitates the application of the Dbz resin for the synthesis of peptides and peptidomimetics. acs.org

Research Findings

Detailed studies have validated the efficacy of the diaminobenzoate safety-catch strategy. The synthesis of Fmoc-amino acid-Dbz-OH conjugates has been optimized, providing a reliable method for preparing pre-loaded resins. acs.org The following table summarizes the yields obtained from a one-step synthesis protocol coupling various Fmoc-amino acids with diaminobenzoic acid. acs.org

Table 1: Synthesis Yields of Fmoc-Amino Acid-Dbz-OH Conjugates Data sourced from a one-step synthesis method using HATU as a coupling agent. Yields are for pure products obtained after precipitation, without the need for chromatographic purification (except for Histidine derivatives). acs.org

Fmoc-Amino Acid CoupledProduct (Fmoc-AA-Dbz-OH)Yield (%)
Fmoc-Ala-OHFmoc-Ala-Dbz-OH94%
Fmoc-Val-OHFmoc-Val-Dbz-OH93%
Fmoc-Leu-OHFmoc-Leu-Dbz-OH85%
Fmoc-Ile-OHFmoc-Ile-Dbz-OH89%
Fmoc-Phe-OHFmoc-Phe-Dbz-OH93%
Fmoc-Gly-OHFmoc-Gly-Dbz-OH88%
Fmoc-Lys(Boc)-OHFmoc-Lys(Boc)-Dbz-OH78%
Fmoc-Asp(OtBu)-OHFmoc-Asp(OtBu)-Dbz-OH82%
Fmoc-(2-naphthyl)alanineFmoc-(2-naphthyl)alanine-Dbz-OH50%
N-Fmoc-6-aminohexanoic acidN-Fmoc-6-AHX-Dbz-OH65%

Following peptide assembly on the Dbz resin and subsequent activation to the benzotriazole form, cleavage with different nucleophiles affords a variety of C-terminally functionalized products. nih.govresearchgate.net The efficiency of this cleavage-modification step has been demonstrated with a range of nucleophiles, yielding the desired products in good to excellent yields within a short reaction time. researchgate.netnih.gov

Table 2: C-Terminal Modifications via Nucleophilic Cleavage of Activated Dbz Resin Data represents yields obtained after on-resin activation with isoamyl nitrite followed by cleavage with the specified nucleophile. nih.govresearchgate.netnih.gov

NucleophileC-Terminal Functional GroupProduct TypeYield (%)Reaction Time
Water (H₂O)Carboxylic AcidPeptide Acid75%5 h
Ethanol (EtOH)Ethyl EsterPeptide Ester78%5 h
BenzylamineBenzyl AmidePeptide Amide82%5 h
ThiophenolPhenyl ThioesterPeptide Thioester66%5 h
G5 poly(amidoamino) dendrimerDendrimer ConjugatePeptide-Dendrimer70%5 h
(VPGVG)₄ PeptidePeptide Ligation ProductPolypeptide77%24 h

This safety-catch approach has been successfully applied to complex syntheses, including the preparation of the elastin (B1584352) sequence (VPGVG)₄ via on-resin ligation and the synthesis of head-to-tail cyclic peptides like the sunflower trypsin inhibitor-1 (42% yield). researchgate.netnih.gov The compatibility with diverse nucleophiles, from small molecules to large dendrimers and other peptides, highlights the robustness and versatility of the diaminobenzoate safety-catch resin in advanced chemical synthesis. nih.govresearchgate.net

Role in Bioconjugation and Biofunctionalization Strategies

Facilitation of Biomolecule Attachment and Functionalization in Research Applications

Researchers utilize Fmoc-3-AmB-OH as a building block to create more complex bioactive compounds and peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability against enzymatic degradation. researchgate.net Its compatibility with standard Fmoc/tert-butyl solid-phase synthesis techniques makes it a valuable tool for efficiently producing these modified biomolecules. chemimpex.comresearchgate.net

Development of Biosensors and Systems for Targeted Molecular Delivery

The properties of this compound make it an effective component in the development of biosensors and systems for targeted molecular delivery. chemimpex.com

In biosensor construction, specific biorecognition elements (e.g., peptides, antibodies, nucleic acids) must be immobilized onto a sensor surface. This compound can serve as the linker that covalently attaches these biomolecules to the substrate. chemimpex.com For instance, the carboxylic acid can be activated to react with amine groups on a functionalized surface, while the aminomethyl group (after deprotection of the Fmoc group) can be used to extend a peptide chain or attach another molecule. This structured attachment is essential for creating sensitive and selective biosensors for detecting analytes like dopamine (B1211576) or for monitoring cellular interactions. researchgate.netmdpi.commdpi.com

In the realm of targeted drug delivery, this compound is used to build conjugates that link a therapeutic agent to a targeting moiety, such as a peptide or folate, which directs the drug to specific cells, like cancer cells. chemimpex.comacs.org The linker ensures that the drug is stably connected to the targeting ligand until it reaches its destination, which can enhance therapeutic efficacy and reduce side effects. nih.govnih.gov These systems often take the form of liposomes or nanoparticles functionalized with targeting peptides, where the linker is an integral part of the construct. acs.orgnih.gov

Integration with Bioorthogonal Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for conjugating molecules in complex biological environments. acs.org Fmoc-protected building blocks, including linkers and amino acids, are frequently used to introduce the necessary reactive handles (azides or alkynes) for these reactions. medchemexpress.commedchemexpress.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,4-disubstituted triazole ring from a terminal alkyne and an azide (B81097). nih.govrsc.org This reaction is widely used to conjugate biomolecules. beilstein-journals.org While this compound does not itself contain an azide or alkyne, it is used as a scaffold to which molecules bearing these functional groups are attached. For example, a peptide synthesized with an alkyne-containing amino acid can be linked via this compound to another molecule functionalized with an azide. The CuAAC reaction then forges the final covalent bond. researchgate.net This methodology has been used to create complex structures like peptide-functionalized polyhedral oligomeric silsesquioxanes (POSS). researchgate.net

Click Reaction Component Description Role in Conjugation
Azide (-N₃) A functional group that is highly reactive with alkynes in the presence of a copper(I) catalyst. It is often introduced into biomolecules via modified amino acids like Fmoc-3-azido-D-alanine. medchemexpress.compeptide.comOne of the two key reactive partners in the CuAAC reaction.
Terminal Alkyne (-C≡CH) A functional group that reacts with azides to form a triazole ring. nih.govThe second key reactive partner in the CuAAC reaction.
Copper(I) Catalyst Typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, it dramatically accelerates the cycloaddition. beilstein-journals.orgEssential catalyst for the CuAAC reaction, enabling it to proceed rapidly at room temperature. nih.gov
Triazole Linkage The stable five-membered heterocyclic ring formed by the reaction.A robust, covalent linker connecting the two molecular fragments. rsc.org

A major limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. iris-biotech.de Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to overcome this issue. acs.org SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a copper catalyst. iris-biotech.deiris-biotech.de This bioorthogonal reaction is highly valuable for labeling molecules in living systems. iris-biotech.de Fmoc-protected amino acids containing azides (e.g., N3-D-Lys(Fmoc)-OH) or linkers attached to a DBCO moiety can be incorporated into biomolecules, allowing for subsequent copper-free conjugation. medchemexpress.comnih.gov The principle involves using ring strain to lower the reaction's activation energy. acs.orgrsc.orgchemrxiv.org

SPAAC Reagent Common Examples Key Feature
Azide Azido-lysine, Azido-alanineBioorthogonal handle that reacts with strained alkynes. medchemexpress.com
Strained Alkyne DBCO, BCNHighly reactive due to ring strain, enabling catalyst-free reaction. medchemexpress.commedchemexpress.com

Beyond azide-alkyne cycloadditions, other bioorthogonal reactions are also employed for selective labeling. One prominent example is oxime ligation, which involves the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. nih.gov This reaction is highly chemoselective and can be performed in aqueous environments under physiological conditions. nih.govresearchgate.net this compound can be used in constructs to introduce a carboxylic acid handle, which can then be coupled to a molecule containing an aminooxy or aldehyde moiety, thereby preparing it for oxime ligation. This strategy is particularly useful in the radiolabeling of peptides and proteins for imaging techniques like Positron Emission Tomography (PET). researchgate.netnih.gov

Generation of Functionalized Polymers and Advanced Materials

This compound is also a valuable component in materials science for the generation of functionalized polymers and advanced materials. chemimpex.com By incorporating this linker into a polymer backbone or as a pendant group, materials with specific properties and functionalities can be created. For example, polymers can be functionalized with peptides to create materials that mimic the extracellular matrix, promoting cell adhesion and growth for tissue engineering applications. researchgate.net

The Fmoc protecting group is key in these syntheses; it can be removed using a mild base to expose an amine group on the polymer, which is then available for further functionalization. nanosoftpolymers.com This approach has been used to create multi-component self-assembling systems based on Fmoc-amino acid functionalized poly(oxazoline)s and to synthesize complex three-dimensional biomolecule-POSS hybrids via click chemistry. researchgate.netmdpi.com

Creation of Functionalized Polymers with Tailored Properties for Material Science

The compound (9H-fluoren-9-yl)methoxy)carbonyl-3-(aminomethyl)benzoic acid, commonly known as this compound, serves as a valuable building block in the creation of functionalized polymers with precisely engineered properties. chemimpex.com Its utility in material science stems from its unique bifunctional structure: a carboxylic acid group on a benzoic acid ring and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comwikipedia.org This architecture allows for its incorporation into polymer chains through various synthesis strategies, including solid-phase synthesis. acs.orgnih.gov

Functional polymers are macromolecules that have reactive chemical groups, which give them distinct physical, chemical, and biological characteristics. chemimpex.com The strategic incorporation of monomers like this compound allows researchers to modify polymer backbones to influence properties such as solubility, reactivity, and flexibility. In the context of this compound, the carboxylic acid group can react with alcohols or amines to form esters or amides, respectively, creating the polymer backbone. The Fmoc-protected amine, on the other hand, serves as a latent functional site.

The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638). wikipedia.orgyoutube.com This "orthogonality" is crucial in polymer synthesis, as it allows for the selective deprotection of the amine after the polymer has been formed. nih.gov Once the Fmoc group is cleaved, the newly exposed primary amine becomes available for a wide array of secondary functionalization or bioconjugation reactions. This enables the attachment of other molecules, such as peptides, drugs, or signaling moieties, to the polymer, creating materials with tailored functionalities for applications like targeted drug delivery or biosensors. chemimpex.com

A notable strategy involves the use of Fmoc-amino acids in solid-phase synthesis on a resin support. acs.orggoogle.com For instance, Fmoc-4-aminomethylbenzoic acid, a structural isomer of this compound, has been used in solid-phase synthesis to create complex molecular scaffolds. acs.org This methodology highlights how such building blocks can be sequentially added to a growing chain anchored to a solid support, a technique fundamental to creating well-defined functional polymers. msu.ru This approach facilitates the development of advanced materials where the chemical and physical properties are precisely controlled at the molecular level. chemimpex.com

Principles of Self-Assembling Fmoc-Conjugated Systems in Supramolecular Chemistry

The self-assembly of Fmoc-conjugated molecules is a cornerstone of supramolecular chemistry, enabling the "bottom-up" fabrication of complex and functional nanostructures. This process is driven by spontaneous organization of individual molecules into stable, ordered aggregates through a combination of non-covalent interactions. mdpi.comd-nb.info The Fmoc group, with its large, planar, and aromatic fluorenyl ring system, is the primary driver of this phenomenon. nih.govnih.gov

The key intermolecular forces governing the self-assembly of Fmoc-amino acids and related derivatives are:

π-π Stacking: The aromatic fluorenyl rings of adjacent Fmoc groups stack on top of each other. This interaction is a major stabilizing force that promotes the linear arrangement of molecules. nih.govacs.org Computational simulations and experimental data have shown that Fmoc groups tend to stack in the core of the resulting fibril structures. nih.gov

Hydrogen Bonding: Hydrogen bonds form between the carbamate (B1207046) linkages of the Fmoc group and between the carboxylic acid and amino acid backbones of neighboring molecules. scilit.commdpi.com These directional interactions are critical for the formation of well-ordered, one-dimensional structures like β-sheets, which often comprise the backbone of the assembled nanofibers. mdpi.comrsc.org

Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and certain amino acid side chains drives the molecules to aggregate in aqueous environments to minimize their contact with water. mdpi.comrsc.org

The balance of these non-covalent forces dictates the final morphology of the supramolecular structure. mdpi.commdpi.com By altering external conditions or the molecular structure of the building block, the resulting assemblies can be controlled.

Factors Influencing Self-Assembly:

FactorInfluence on Self-Assembled StructureResearch Findings
Amino Acid Identity The side chain of the amino acid affects steric hindrance, hydrophobicity, and potential for additional interactions (e.g., electrostatic), influencing the final morphology. mdpi.comFmoc-Alanine can form flower-like structures, Fmoc-Leucine forms tubes upon heating, and Fmoc-Isoleucine assembles into fibers. chemrxiv.orgresearchgate.net The presence of an aromatic side chain, as in Fmoc-Phenylalanine, can enhance π-π stacking interactions. nih.gov
Solvent/Co-solvent The polarity of the solvent medium is a critical factor. scilit.com A "solvent switch" method, where a poor solvent (like water) is added to a solution of the Fmoc-compound in a good solvent (like DMSO), is often used to induce aggregation and gelation. researchgate.netunizar.esVarying the water-to-THF ratio for Fmoc-protected amino acids leads to controlled morphological transitions from flexible fibers to crystalline needles as water content increases. rsc.org
Concentration The concentration of the Fmoc-conjugated molecule must be above a critical aggregation concentration (CAC) for self-assembly to occur. nih.gov At higher concentrations, these aggregates can entangle to form a three-dimensional network, resulting in a hydrogel. researchgate.netFor Fmoc-Valine, lower concentrations at room temperature yield flower-like morphologies, while higher concentrations lead to fiber-like assemblies. chemrxiv.orgresearchgate.net
pH The pH of the solution affects the ionization state of the carboxylic acid and any charged amino acid side chains. nih.gov This alters electrostatic interactions (repulsion or attraction) and can trigger or inhibit the self-assembly process. rsc.orgFor Fmoc-conjugated dipeptides, gelation efficiency is lower at neutral or slightly basic pH due to electrostatic repulsion between negatively charged carboxylate groups, which hinders assembly. rsc.org
Temperature Temperature can affect the strength of non-covalent interactions and the solubility of the molecules, leading to morphological transitions in the assembled structures. chemrxiv.orgHeating solutions of Fmoc-Leucine can change its self-assembled morphology from flower-like to small tubes. chemrxiv.orgresearchgate.net

Through the precise control of these factors, a diverse array of supramolecular architectures—including nanofibers, nanotubes, nanoribbons, nanosheets, and hydrogels—can be fabricated from simple Fmoc-conjugated building blocks. mdpi.comnih.govscilit.com These materials have significant potential in fields such as tissue engineering, drug delivery, and biocatalysis, where the defined structure at the nanoscale translates to specific macroscopic functions. d-nb.infonih.gov

Analytical and Characterization Techniques in Fmoc 3 Aminomethylbenzoic Acid Research

Spectroscopic Methods for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are indispensable tools in the analysis of Fmoc-3-aminomethylbenzoic acid, providing insights into its chemical structure, conformational properties, and reaction kinetics.

UV spectroscopy is a widely used method for real-time monitoring of the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group. The cleavage of the Fmoc group, typically achieved using a secondary amine base like piperidine (B6355638), results in the formation of a dibenzofulvene (DBF)-piperidine adduct. This adduct exhibits a characteristic strong UV absorbance at approximately 301 nm. nih.govspecac.com

By monitoring the increase in absorbance at this wavelength over time, the kinetics of the deprotection reaction can be accurately determined. This method allows for the calculation of reaction rates and half-lives, which is essential for optimizing reaction conditions in solid-phase peptide synthesis (SPPS). The intensity of the absorbance is directly proportional to the amount of Fmoc group cleaved, enabling quantitative assessment of the reaction's completion. specac.comottokemi.com

Table 1: UV Spectroscopic Data for Monitoring Fmoc Deprotection

Parameter Value Reference
Maximum Absorbance Wavelength (λmax) of DBF-piperidine adduct ~301 nm nih.gov

This table provides typical values used for the quantification of Fmoc deprotection.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of Fmoc-3-aminomethylbenzoic acid. ¹H-NMR provides detailed information about the chemical environment of the hydrogen atoms within the molecule, allowing for the verification of its structure.

In the ¹H-NMR spectrum of a typical Fmoc-amino acid, distinct signals corresponding to the protons of the fluorenyl group, the aminomethyl group, and the benzoic acid moiety are observed. The aromatic protons of the fluorenyl and benzoic acid groups typically appear in the downfield region (around 7.0-8.5 ppm), while the methylene (B1212753) protons of the aminomethyl group and the fluorenyl group appear at characteristic chemical shifts. The acidic proton of the carboxylic acid group is also observable, often as a broad singlet. nih.gov

Table 2: Representative ¹H-NMR Chemical Shifts for Fmoc-Amino Acid Structures

Proton Type Representative Chemical Shift (δ, ppm)
Aromatic (Fmoc and Benzoyl) 7.2 - 8.2
Methylene (-CH₂-) of Aminomethyl ~4.4
Methine (-CH-) of Fluorenyl ~4.2

Note: This table provides representative chemical shift ranges for the key functional groups in Fmoc-protected amino acids. Specific shifts for Fmoc-3-aminomethylbenzoic acid may vary depending on the solvent and other experimental conditions.

Fourier-transform infrared (FTIR) spectroscopy is utilized to identify the functional groups present in Fmoc-3-aminomethylbenzoic acid by detecting the vibrational frequencies of its chemical bonds. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups within its structure.

Key vibrational bands include the O-H stretch of the carboxylic acid, which is typically broad and appears in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid and the urethane (B1682113) linkage of the Fmoc group are also prominent, appearing in the region of 1680-1760 cm⁻¹. Other notable bands include the N-H bending of the amide and the C-H stretching of the aromatic and methylene groups. specac.comspectroscopyonline.com

Table 3: Characteristic FTIR Absorption Bands for Fmoc-3-aminomethylbenzoic Acid

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carbonyl (Acid & Urethane) C=O Stretch 1680 - 1760
Amide N-H Bend 1510 - 1550
Aromatic Ring C=C Stretch 1450 - 1600

This table presents typical wavenumber ranges for the functional groups found in Fmoc-3-aminomethylbenzoic acid.

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the secondary structure and conformational changes of peptides and other chiral molecules that incorporate Fmoc-3-aminomethylbenzoic acid. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional structure of the molecule.

When Fmoc-3-aminomethylbenzoic acid is incorporated into a peptide chain, CD spectroscopy can be used to study how it influences the peptide's conformation. The fluorenyl group of the Fmoc moiety has its own chromophoric properties that can contribute to the CD spectrum, often exhibiting signals in the 250-320 nm region. Analysis of the CD spectra in the far-UV region (190-250 nm) can provide information about the presence of secondary structures such as α-helices, β-sheets, and random coils in the resulting conjugate. chemimpex.comscbt.com

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of Fmoc-3-aminomethylbenzoic acid, ensuring its suitability for use in synthesis and other applications.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Fmoc-3-aminomethylbenzoic acid and for its quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.govgoogle.com

In a typical RP-HPLC analysis, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as trifluoroacetic acid (TFA). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration. For Fmoc-3-aminomethylbenzoic acid, a purity of ≥98% is commonly reported by commercial suppliers. google.com

Table 4: Typical HPLC Parameters for the Analysis of Fmoc-Amino Acids

Parameter Description
Column Reversed-phase C18
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution Gradient elution
Flow Rate 1.0 mL/min

This table outlines a general HPLC method suitable for the analysis of Fmoc-protected amino acids like Fmoc-3-aminomethylbenzoic acid.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

Reversed-Phase HPLC Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of Fmoc-protected amino acids, including Fmoc-3-Amb-OH. nih.gov This method separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically acetonitrile and water, often with acidic additives like trifluoroacetic acid to improve peak shape. phenomenex.com

In the context of this compound, RP-HPLC is used to:

Determine Purity: It can effectively separate the target compound from starting materials, by-products from the Fmoc protection reaction, and any degradation products. Commercial suppliers often state purity levels of ≥98% or ≥99% as determined by HPLC. scbt.comottokemi.comchemimpex.com

Quality Control: The industrial-scale production of Fmoc-protected amino acids relies on RP-HPLC to ensure lot-to-lot consistency and meet the stringent quality requirements for peptide synthesis. nih.gov Impurities such as free amino acids or certain by-products can cause chain terminations or failures in peptide assembly. nih.gov

The N-fluorenylmethoxycarbonyl (Fmoc) group imparts significant hydrophobicity, making these derivatives well-suited for retention and separation on reversed-phase columns. phenomenex.com

Table 1: HPLC Purity Data for Fmoc-3-Aminomethylbenzoic Acid

Supplier/Source Purity Specification
Santa Cruz Biotechnology ≥98%
Otto Chemie Pvt. Ltd. ≥99%
Chem-Impex ≥ 98% (HPLC)
Sigma-Aldrich ≥98.0%
Pre-column Derivatization with Fmoc-Cl for Enhanced Detection

While this compound is already an Fmoc-protected molecule, the principle of pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used strategy in HPLC to enhance the detection of primary and secondary amines and amino acids that lack a suitable chromophore. nih.govshimadzu.com This technique is applied to the parent compound, 3-aminomethylbenzoic acid, to synthesize this compound.

The derivatization reaction involves the rapid reaction of Fmoc-Cl with the amino group under alkaline conditions, typically in a borate (B1201080) buffer, at room temperature. nih.govikm.org.my The key advantages of this process are:

Enhanced Sensitivity: The Fmoc group is a strong fluorophore and chromophore, allowing for highly sensitive fluorescence or UV detection. nih.govshimadzu.com This enables the quantification of amino acids at very low concentrations, often in the femtomole range. nih.gov

Improved Chromatography: The addition of the large, nonpolar Fmoc group increases the hydrophobicity of the analyte, leading to better retention and resolution in reversed-phase HPLC systems. phenomenex.com

Automation: The derivatization can be automated in modern HPLC systems using an autosampler, which mixes the sample with the derivatization reagents prior to injection. This reduces manual labor and improves reproducibility. shimadzu.com

Derivative Stability: The resulting Fmoc-amino acid derivatives are generally stable for extended periods (over 48 hours under appropriate conditions), which is crucial for automated analysis of multiple samples. nih.govikm.org.my

This method is foundational for the quantitative analysis of amino acids in complex biological matrices. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique used ubiquitously in synthetic chemistry to monitor the progress of reactions. libretexts.orgchemistryhall.comresearchgate.net In the synthesis of this compound from 3-aminomethylbenzoic acid and Fmoc-Cl, TLC provides a real-time qualitative assessment of the reaction's status.

The process involves spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. libretexts.org The plate is then developed in a suitable solvent system.

Tracking Reactant Consumption: As the reaction proceeds, the spot corresponding to the limiting reactant (e.g., 3-aminomethylbenzoic acid) will diminish in intensity. libretexts.orgchemistryhall.com

Observing Product Formation: Simultaneously, a new spot corresponding to the more nonpolar product, this compound, will appear and intensify. Due to the bulky, nonpolar Fmoc group, the product will have a higher Retention Factor (Rf) value (it travels further up the plate) than the polar amino acid starting material. chemistryhall.com

Determining Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. libretexts.org

This simple visualization, often under UV light where the Fmoc group is readily apparent, allows chemists to determine the optimal reaction time and to check for the presence of by-products before proceeding with workup and purification. chemistryhall.comsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight Determination and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the characterization of synthesized compounds like this compound. Its primary function is the precise determination of the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov This technique confirms that the desired chemical transformation has occurred and that the product has the correct elemental composition.

For this compound, with a chemical formula of C₂₃H₁₉NO₄, the expected molecular weight is approximately 373.40 g/mol . scbt.comottokemi.com MS analysis would be expected to show a prominent ion peak corresponding to this mass (e.g., [M+H]⁺ at m/z 374.4 or [M-H]⁻ at m/z 372.4), thereby confirming the identity of the compound.

Table 2: Molecular Properties of Fmoc-3-Aminomethylbenzoic Acid

Property Value Source
Molecular Formula C₂₃H₁₉NO₄ scbt.comottokemi.com
Molecular Weight 373.40 scbt.comottokemi.com
CAS Number 155369-11-2 scbt.comottokemi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of polar, thermally labile, and high molecular weight molecules like Fmoc-protected amino acids. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

For this compound, ESI-MS is particularly useful because it can generate intact molecular ions with minimal fragmentation. Analysis is typically performed in either positive or negative ion mode:

Positive Ion Mode: Detects protonated molecules, [M+H]⁺.

Negative Ion Mode: Detects deprotonated molecules, [M-H]⁻, which is common for acidic compounds like this one. nih.gov

ESI-MS provides a rapid and accurate confirmation of the molecular weight of this compound, making it a standard method for quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity and structural elucidation capabilities of tandem mass spectrometry. This powerful hyphenated technique is ideal for analyzing this compound within complex mixtures, such as reaction broths or biological samples. nih.govmdpi.com

The workflow involves:

LC Separation: The sample is first injected into an HPLC system (often U) where this compound is separated from other components based on its retention time.

Ionization: The eluent from the LC column flows directly into the mass spectrometer's ion source (typically ESI).

MS/MS Analysis: In the mass spectrometer, a specific ion (the precursor ion, e.g., the molecular ion of this compound) is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification.

This technique provides an exceptionally high degree of confidence in both the identification and quantification of the compound, even at trace levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Derivatization Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for volatile and thermally stable compounds. However, compounds with polar functional groups like carboxylic acids and amines, such as 3-aminomethylbenzoic acid, are nonvolatile and require chemical derivatization prior to GC analysis. colostate.edu The Fmoc protecting group itself also makes the molecule nonvolatile, rendering this compound unsuitable for direct GC-MS analysis.

However, GC-MS is highly relevant in the context of analyzing the parent molecule or similar structures through alternative derivatization schemes. The goal of this derivatization is to replace active hydrogens on polar groups with nonpolar moieties, thereby increasing volatility. Common derivatization strategies for compounds with carboxylic acid and amine functionalities include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on -COOH and -NH₂ groups with a silyl (B83357) group (e.g., TBDMS).

Alkylation/Esterification: This converts the carboxylic acid group into an ester (e.g., a methyl ester) to increase volatility. colostate.edusemanticscholar.org

While not used to analyze the final Fmoc-protected product, GC-MS with appropriate derivatization could be employed to analyze the purity of the 3-aminomethylbenzoic acid starting material or to detect related impurities. semanticscholar.org

Computational Studies and Theoretical Insights

Molecular Dynamics Simulations for Understanding Self-Assembly and Intermolecular Interactions of Fmoc-Conjugates

Molecular dynamics (MD) simulations are a cornerstone of computational research on Fmoc-derivatives, enabling scientists to model the spontaneous organization of these molecules into ordered nanostructures. researchgate.netnih.gov These simulations track the positions and movements of atoms over time, governed by a set of mathematical functions known as a force field (like Amber or GROMOS), which approximates the potential energy of the system. iris-biotech.de

By simulating systems containing numerous Fmoc-conjugated molecules in a solvent, researchers can observe the process of self-assembly in real-time at the molecular scale. A key finding from MD simulations of various Fmoc-amino acids and dipeptides is that the self-assembly process is driven by a combination of non-covalent interactions. researchgate.netnih.gov

Key Intermolecular Interactions Driving Self-Assembly:

π-π Stacking: The large, aromatic fluorenyl groups have a strong tendency to stack on top of each other. This is a primary driving force for the initial aggregation of molecules. nih.govnih.govnih.gov MD simulations can quantify the preferred distances and geometries for these stacking interactions, such as parallel-displaced or T-shaped arrangements. nih.gov

Hydrogen Bonding: The amide and carboxylic acid groups present in Fmoc-amino acids form hydrogen bonds, which provide specificity and directionality to the assembly, often leading to the formation of β-sheet-like structures in peptides. nih.gov

Hydrophobic Interactions: The non-polar character of the Fmoc group and certain amino acid side chains contributes significantly to the aggregation process in aqueous environments, as the molecules organize to minimize their contact with water. nih.gov

Solvent Effects: The choice of solvent can dramatically influence the resulting self-assembled structures. MD simulations allow for the study of how different solvents mediate the intermolecular interactions, leading to diverse morphologies like fibers, ribbons, or spheres.

For instance, combined experimental and computational studies on Fmoc-dialanine (Fmoc-AA) revealed that the molecules converge into a condensed fibril structure where the Fmoc groups are primarily stacked in the core. nih.govnih.gov These simulations also highlighted that some Fmoc groups remain exposed to water, creating an amphiphilic surface that can facilitate the aggregation of fibrils into larger fibers. nih.gov

Interaction Type Contributing Molecular Moiety Role in Self-Assembly Typical Simulation Finding
π-π StackingFluorenyl GroupPrimary driving force for aggregationCentral core of stacked Fmoc groups in fibrils. nih.govnih.gov
Hydrogen BondingAmide, Carboxyl GroupsDirectionality and stabilityFormation of β-sheet-like networks and inter-residue bonding. nih.gov
Hydrophobic EffectFluorenyl Group, Side ChainsDriving force in aqueous mediaMinimization of solvent-exposed non-polar surface area. nih.gov
Electrostatic InteractionsCharged Termini/Side ChainsModulation of assembly (pH-dependence)Control over aggregation state by altering pH.

This table provides an interactive summary of the key non-covalent interactions and their roles in the self-assembly of Fmoc-conjugates as understood from molecular dynamics simulations.

Theoretical Predictions of Supramolecular Structures and Stability in Fmoc-Based Systems

Beyond observing the dynamics of assembly, computational methods are used to predict the most stable arrangements of molecules within a supramolecular structure. Techniques such as replica-exchange molecular dynamics (REMD) and simulated annealing are employed to overcome energy barriers and explore a wide range of possible configurations, helping to identify the thermodynamically favored structures. researchgate.net

Theoretical models derived from these simulations can be validated against experimental data from techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and circular dichroism (CD). nih.govnih.gov For example, radial distribution functions calculated from simulation trajectories can predict the characteristic distances for π-π stacking and fibril diameters, which can be compared with WAXS (Wide-Angle X-ray Scattering) experimental results. nih.govnih.gov

Studies on Fmoc-dipeptides have shown that, contrary to earlier hypotheses that emphasized β-sheet formation, the stacking of Fmoc groups is often the dominant factor in stabilizing the fibrillar structures of these short, conjugated systems. nih.gov Computational analysis has demonstrated that even in the absence of traditional peptide-peptide hydrogen bonding, as in ester-containing analogues, self-assembly into stable nanostructures can still occur, driven primarily by the powerful interactions of the Fmoc groups.

Computational Approaches to Elucidating Reaction Mechanisms in Fmoc Chemistry (Implicit)

While direct computational studies on the reaction mechanisms specifically involving Fmoc-3-AmB-OH are not prominent, density functional theory (DFT) calculations are a powerful tool for this purpose in related systems. DFT is a quantum mechanical method used to investigate the electronic structure of molecules, making it ideal for studying chemical reactions, transition states, and reaction energetics.

In the context of Fmoc chemistry, DFT calculations have been used to:

Propose Mechanisms for Side Reactions: During solid-phase peptide synthesis, unwanted side reactions can occur. For example, DFT calculations have helped to propose detailed mechanisms for the self-deprotection of Fmoc-protected peptide intermediates, which can lead to the formation of impurities.

Understand Deprotection Mechanisms: The standard procedure for removing the Fmoc group involves a base-catalyzed elimination reaction (often with piperidine). Computational models can elucidate the step-by-step mechanism, including the initial proton abstraction and the subsequent cleavage, providing insight into the reaction kinetics.

Rationalize Reaction Selectivity: In cases where a molecule has multiple reactive sites, DFT can explain why a reaction occurs at one position over another. For instance, calculations have been used to rationalize the preferential site of nitration on aminobenzoic acid derivatives by analyzing the electron density and steric hindrance. nih.gov

These computational approaches provide a mechanistic understanding at the electronic level, which is invaluable for optimizing reaction conditions, minimizing impurities, and designing new synthetic pathways in Fmoc-based chemistry.

Future Research Directions and Emerging Applications

Advancements in Automated and Flow-Based Synthesis Protocols for Fmoc-3-Aminomethylbenzoic Acid Derivatives

The demand for complex peptide-based structures for therapeutic and diagnostic applications has driven significant advancements in synthesis technologies. nih.govsemanticscholar.org Automated and flow-based synthesis platforms are at the forefront of these developments, offering increased efficiency, reduced reaction times, and higher purity of crude products. chemrxiv.orgnih.gov

Flow-based solid-phase peptide synthesis (SPPS), for instance, has demonstrated the capacity to incorporate amino acid residues in minutes, a significant reduction from the hours required by standard batch methods. pentelutelabmit.com These systems utilize elevated temperatures, typically around 60-90°C, to accelerate both the Fmoc-deprotection and coupling steps. nih.govpentelutelabmit.com The continuous flow of reagents ensures efficient washing and high reaction rates, which is particularly beneficial for the synthesis of long or "difficult" peptide sequences that are prone to aggregation. pentelutelabmit.comnih.gov

The integration of Fmoc-3-Amb-OH and its derivatives into these high-throughput platforms is a key area of future research. The rigid nature of the 3-aminomethylbenzoic acid core can be exploited to create well-defined secondary structures. Automated synthesis will facilitate the rapid production of libraries of these peptidomimetics for screening and optimization.

Key advancements and research focus areas include:

Optimization of reaction conditions: Research is ongoing to fine-tune parameters such as temperature, flow rate, and reagent concentrations to maximize coupling efficiency and minimize side reactions like racemization, which can be a concern at elevated temperatures. chemrxiv.orgmedsci.org

Development of novel linkers and solid supports: The choice of resin is critical for successful SPPS. peptide.com Research into new solid supports with improved swelling properties and linkers that are compatible with a wider range of cleavage conditions will enhance the versatility of automated synthesis. nih.govsigmaaldrich.com

Real-time monitoring: The integration of analytical techniques, such as UV monitoring of Fmoc deprotection, into automated synthesizers provides real-time feedback on the success of each cycle, allowing for immediate intervention if a coupling reaction is incomplete. nih.govsemanticscholar.org

Table 1: Comparison of Peptide Synthesis Technologies
FeatureManual SPPSAutomated Batch SPPSAutomated Flow-Based SPPS
Speed Slow (hours/cycle)Moderate (30-60 min/cycle)Fast (minutes/cycle) pentelutelabmit.com
Reagent Consumption HighModerate to HighLow to Moderate chemrxiv.org
Efficiency for Difficult Sequences LowModerateHigh pentelutelabmit.comnih.gov
Scalability LowModerateHigh
User Intervention HighLowVery Low

Exploration in Advanced Targeted Molecular Delivery Systems Utilizing this compound Conjugates

Targeted drug delivery aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects. chemimpex.com this compound is an attractive scaffold for the construction of targeted delivery systems due to its ability to link therapeutic agents to targeting moieties. chemimpex.com

The rigid benzoic acid core provides a stable platform for attaching both a drug molecule and a ligand that can recognize and bind to specific receptors on the surface of target cells, such as cancer cells. chemimpex.commdpi.com This approach is being explored for the delivery of a wide range of therapeutics, from small molecule drugs to larger biologics like peptides and proteins. researchgate.net

Current research in this area focuses on:

Conjugation strategies: Developing efficient and reliable methods for attaching drugs and targeting ligands to the this compound scaffold is crucial. chemimpex.comchemimpex.com This often involves the use of "click chemistry" or other orthogonal ligation techniques to ensure specific and high-yielding reactions. medsci.org

Cleavable linkers: Incorporating linkers that are stable in circulation but are cleaved at the target site (e.g., by specific enzymes or the acidic microenvironment of tumors) can ensure that the drug is released only where it is needed. nih.govacs.org

Multifunctional platforms: The this compound scaffold can be further functionalized to include imaging agents, allowing for the simultaneous diagnosis and treatment of diseases (theranostics). google.comacs.org

Table 2: Components of a Targeted Drug Delivery System Based on this compound
ComponentFunctionExample
Scaffold Provides a stable framework for attaching other components.Fmoc-3-aminomethylbenzoic acid
Targeting Ligand Binds to specific receptors on target cells.Peptides, antibodies, aptamers
Therapeutic Agent The drug to be delivered.Chemotherapeutic agents, antimicrobial peptides researchgate.netnih.gov
Linker Connects the components and can be designed to be cleavable.Disulfide bonds, acid-labile esters nih.govacs.org
Solubilizing Agent Improves the water solubility of the conjugate.Polyethylene glycol (PEG) mdpi.com

Development of Novel Scaffold Designs for Enhanced Molecular Recognition and Binding Studies

Molecular recognition is the foundation of many biological processes and is a key principle in drug design. core.ac.uk The development of synthetic scaffolds that can mimic the binding sites of natural receptors is a major goal in medicinal chemistry. nih.gov this compound serves as a versatile building block for creating such scaffolds. google.comresearchgate.net

By incorporating this compound into cyclic or oligomeric structures, researchers can create cavities and surfaces with precisely positioned functional groups that can bind to target molecules with high affinity and specificity. nih.govacs.org These scaffolds can be used to study protein-protein interactions, develop new enzyme inhibitors, or create synthetic antibodies. acs.org

Key design strategies and applications include:

Cyclic peptidomimetics: Cyclization of linear peptides containing this compound can lead to conformationally constrained structures that often exhibit enhanced binding affinity and metabolic stability compared to their linear counterparts. nih.gov

Dendrimeric scaffolds: The benzoic acid core can be used as a branching point to create dendrimeric structures with multiple copies of a binding motif, leading to multivalent interactions and increased avidity for the target.

Combinatorial libraries: Solid-phase synthesis techniques allow for the rapid generation of large libraries of scaffolds with diverse functional groups, which can be screened to identify potent binders for a given target. researchgate.net

Carbohydrates are also being explored as scaffolds due to their conformational rigidity and the diverse stereochemical orientations of their hydroxyl groups. tandfonline.com The principles of molecular scaffolding are also being applied to the development of novel materials with unique properties. medchemexpress.com

Integration into Stimuli-Responsive Materials and Dynamic Chemical Systems

Stimuli-responsive materials, also known as "smart" materials, are designed to undergo a significant change in their properties in response to a specific external trigger. nih.gov These triggers can include changes in pH, temperature, light, or the presence of specific molecules. nih.gov The incorporation of this compound and its derivatives into these materials can impart new functionalities and create dynamic systems with a wide range of potential applications.

The Fmoc group itself is a key component in the self-assembly of certain peptide-based hydrogels. For example, Fmoc-diphenylalanine can form a hydrogel in response to a change in pH. nih.gov The rigid and aromatic nature of the 3-aminomethylbenzoic acid moiety can also contribute to the self-assembly process through pi-pi stacking and hydrogen bonding interactions.

Emerging applications in this area include:

Drug delivery: Hydrogels and nanoparticles made from stimuli-responsive materials containing this compound can be designed to release a therapeutic payload in response to the specific microenvironment of a disease site. acs.org

Tissue engineering: Smart scaffolds that can change their mechanical properties or release growth factors in response to cellular cues can be used to guide tissue regeneration.

Biosensors: Materials that undergo a detectable change (e.g., a color or fluorescence change) upon binding to a specific analyte can be used for diagnostic applications.

Research in this area is highly interdisciplinary, combining principles of polymer chemistry, materials science, and biology to create sophisticated materials with tailored functionalities.

Strategies for Improving Reaction Efficiency and Yields in Complex Fmoc-Based Syntheses

Key strategies for improving efficiency include:

Optimized coupling reagents: The development of more efficient coupling reagents, such as HATU and HBTU, has significantly improved coupling kinetics and reduced the incidence of side reactions. sigmaaldrich.comuci.edu

Pseudoprolines and other backbone modifications: The introduction of pseudoproline dipeptides or other backbone modifications can disrupt the formation of secondary structures that lead to aggregation. nih.gov

Microwave and ultrasound assistance: The use of microwave or ultrasound energy can accelerate coupling and deprotection reactions, leading to shorter cycle times and improved yields, especially for difficult sequences. nih.govresearchgate.net

Solvent choice: The choice of solvent can have a significant impact on resin swelling and the solvation of the peptide chain. Using solvent mixtures such as DMF/DMSO or NMP/DMSO can improve yields in some cases. nih.gov

Modified deprotection conditions: To prevent side reactions like aspartimide formation, modified Fmoc-deprotection cocktails, such as piperidine (B6355638) containing additives like formic acid or HOBt, can be employed. acs.orgbiotage.com

Table 3: Common Challenges and Solutions in Fmoc-SPPS
ChallengeCauseSolution(s)
Aggregation Interchain hydrogen bonding of the growing peptide.Use of chaotropic salts, polar resins, pseudoprolines, or elevated temperatures. sigmaaldrich.com
Incomplete Coupling Steric hindrance, aggregation.Use of more potent coupling reagents (e.g., HATU), longer reaction times, or elevated temperatures. sigmaaldrich.com
Aspartimide Formation Base-catalyzed cyclization at Asp residues.Use of modified deprotection conditions (e.g., with added acid) or sterically hindered side-chain protecting groups. acs.orgbiotage.com
Racemization Base-catalyzed epimerization, especially at Cys and His residues.Use of specific coupling additives (e.g., HOAt) or performing couplings at lower temperatures. medsci.org

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing FMOC-3-AMB-OH, and how can researchers optimize reaction conditions for yield and purity?

  • Methodological Answer : Synthesis typically involves Fmoc-protection of the amino group under anhydrous conditions using reagents like Fmoc-Cl. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via TLC or HPLC. For purity, perform recrystallization in aprotic solvents (e.g., DMF/ether mixtures) and validate using melting point analysis and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm Fmoc-group integration and stereochemistry. IR spectroscopy verifies carbonyl stretching (~1700 cm1^{-1}). For mass accuracy, employ HRMS (ESI+ mode). Cross-reference spectral data with literature for Fmoc-protected analogs to resolve ambiguities .

Q. What are the recommended storage and handling protocols for this compound to ensure stability during experiments?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Pre-weigh aliquots in a dry glovebox to minimize moisture exposure. Monitor degradation via periodic HPLC analysis, especially after thawing cycles .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity or stability of this compound in novel synthetic pathways?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to model transition states during Fmoc deprotection (piperidine/DMF). Compare activation energies for alternative pathways. Validate with experimental kinetic studies (UV-Vis monitoring of Fmoc cleavage at 301 nm) .

Q. What strategies should researchers employ when encountering contradictory spectroscopic data during the characterization of this compound derivatives?

  • Methodological Answer : Re-examine sample preparation (e.g., residual solvent peaks in NMR) and confirm instrument calibration. For conflicting mass spectra, perform isotopic pattern analysis and compare with simulated data (e.g., ChemCalc). If unresolved, use X-ray crystallography or 2D NMR (HSQC, COSY) for structural elucidation .

Q. How can this compound be integrated into peptide synthesis workflows while minimizing side reactions, and what analytical controls are necessary?

  • Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butyl for carboxyl) and low-loading resins (0.2–0.4 mmol/g) to reduce diketopiperazine formation. Monitor coupling efficiency via Kaiser tests. Post-synthesis, use MALDI-TOF MS for sequence verification and RP-HPLC for purity assessment .

Data Management and Reproducibility

Q. What criteria should guide the inclusion of this compound experimental data in publications to ensure reproducibility?

  • Methodological Answer : Report reaction yields (mass and molar), chromatographic conditions (column type, gradient), and spectral acquisition parameters (NMR frequency, solvent suppression). Adhere to the Beilstein Journal’s guidelines: provide raw data in supplementary files (e.g., .cif for crystallography) and cite CAS registry numbers .

Q. How can researchers design statistically robust experiments to assess this compound’s role in peptide self-assembly?

  • Methodological Answer : Use a fractional factorial design to test variables (pH, concentration, temperature). Apply ANOVA to identify significant factors. Validate with TEM/CD spectroscopy and replicate experiments (n ≥ 3) to ensure confidence intervals ≤5% .

Table: Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight~400–450 g/mol (HRMS)
SolubilityDMF > DCM > THF (gravimetric analysis)
Stability (t1/2_{1/2})>6 months at –20°C (HPLC)
Melting Point180–185°C (DSC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.